1-methyl-3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-indazole
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Overview
Description
1-methyl-3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-indazole is a fascinating molecule, standing at the crossroads of organic chemistry and medicinal research
Mechanism of Action
Target of Action
The primary targets of “1-methyl-3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-indazole” are currently unknown. This compound is a complex molecule that contains several functional groups, including an indazole ring, a pyrrole ring, and a pyridine ring . These functional groups are found in many biologically active compounds, suggesting that this compound could interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other biologically active compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing similar functional groups have been shown to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Compounds with similar structures have been shown to have good oral bioavailability and systemic exposure . The presence of the pyridine and indazole rings may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other biologically active compounds, it may have a variety of effects, including modulation of enzyme activity, alteration of cell signaling, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, a series of meticulous steps involving cyclization, protection, and deprotection reactions are generally employed. The synthesis often starts with the preparation of the core indazole structure, followed by the formation of the octahydropyrrolo[2,3-c]pyrrole ring system. The attachment of the pyridin-2-yl group is typically achieved through a series of coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve high-pressure reactors and flow chemistry techniques to optimize yield and purity. Advanced catalysts and automated systems help streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the pyrrolo[2,3-c]pyrrole ring system, leading to the formation of ketones and aldehydes.
Reduction: Reduction reactions are also feasible, converting the carbonyl group into alcohols.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common, involving halide exchange at the pyridin-2-yl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Organolithium compounds, Grignard reagents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Functionalized derivatives with altered side chains.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for synthesizing more complex molecules, making it a valuable asset in organic synthesis and materials science.
Biology: In biological research, this compound is investigated for its potential role in modulating biological pathways, possibly acting as an enzyme inhibitor or receptor modulator.
Medicine: There's significant interest in its application for therapeutic development, particularly in the design of novel drug candidates targeting specific biological pathways implicated in diseases.
Industry: In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers with unique properties.
Comparison with Similar Compounds
**1-methyl-3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-pyrrole
1-methyl-3-[5-(pyridin-3-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-indazole**
Uniqueness:
This compound's unique structural configuration, with its specific arrangement of indazole and pyrrolo[2,3-c]pyrrole rings, distinguishes it from other compounds. The combination of these rings endows the molecule with unique properties, influencing its reactivity and interaction with biological targets.
Comparison Highlights:
While similar compounds might share the same core structures, the presence and position of substituents, such as the pyridin-2-yl group, critically alter their chemical behavior and biological activity.
Feel free to ask more about any part of it, or if there's something else you'd like to dive into!
Properties
IUPAC Name |
(1-methylindazol-3-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-16-7-3-2-6-15(16)19(22-23)20(26)25-11-9-14-12-24(13-17(14)25)18-8-4-5-10-21-18/h2-8,10,14,17H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXNPBRSKXJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC4C3CN(C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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